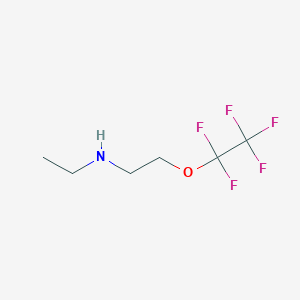
rec IGF-II (1-67) (human)
描述
Recombinant Insulin-like Growth Factor-II (1-67) (human) is a synthetic version of the naturally occurring Insulin-like Growth Factor-II (IGF-II) protein. This protein is composed of 67 amino acids and plays a crucial role in cell growth, development, and differentiation. IGF-II is particularly important during fetal development and is involved in various cellular processes, including cell proliferation and survival .
准备方法
Synthetic Routes and Reaction Conditions
Recombinant Insulin-like Growth Factor-II (1-67) (human) is typically produced using recombinant DNA technology. The gene encoding the IGF-II protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or HEK 293 cells. The host cells are cultured under specific conditions to express the IGF-II protein. The protein is then purified using techniques such as affinity chromatography and high-performance liquid chromatography (HPLC) to achieve high purity levels .
Industrial Production Methods
In industrial settings, large-scale production of recombinant IGF-II involves fermentation processes using bioreactors. The host cells are grown in controlled environments with optimized conditions for temperature, pH, and nutrient supply. After sufficient growth, the cells are lysed to release the recombinant protein, which is then purified through multiple steps to ensure its activity and purity .
化学反应分析
Types of Reactions
Recombinant Insulin-like Growth Factor-II (1-67) (human) primarily undergoes reactions related to its protein structure, such as disulfide bond formation and proteolytic cleavage. These reactions are crucial for maintaining the protein’s stability and biological activity .
Common Reagents and Conditions
Common reagents used in the synthesis and purification of recombinant IGF-II include reducing agents like dithiothreitol (DTT) for breaking disulfide bonds during purification and proteases for cleaving fusion tags. The protein is often purified under mild conditions to preserve its structure and function .
Major Products Formed
The major product formed from these reactions is the active recombinant IGF-II protein, which retains its biological activity and structural integrity. The protein is typically lyophilized for storage and further use .
科学研究应用
Recombinant Insulin-like Growth Factor-II (1-67) (human) has a wide range of applications in scientific research:
作用机制
Recombinant Insulin-like Growth Factor-II (1-67) (human) exerts its effects by binding to specific receptors on the cell surface, primarily the type 1 Insulin-like Growth Factor receptor (IGF-1R) and the insulin receptor isoform A (IR-A). Upon binding, these receptors undergo conformational changes that activate intracellular signaling pathways, including the PI3K/Akt and ERK/MAP kinase pathways. These pathways promote cell growth, proliferation, and survival .
相似化合物的比较
Recombinant Insulin-like Growth Factor-II (1-67) (human) is similar to other members of the Insulin-like Growth Factor family, such as IGF-I and insulin. IGF-II has unique properties that distinguish it from these compounds:
Insulin: Insulin primarily regulates glucose metabolism, whereas IGF-II is more involved in growth and development processes.
Similar compounds include:
- Insulin-like Growth Factor-I (IGF-I)
- Insulin
- Relaxin
These compounds share structural similarities and overlapping functions but differ in their specific roles and receptor affinities .
属性
IUPAC Name |
(2S)-1-acetyl-N-[(2S,3R)-1-[[(2S)-1-[[(2S)-3,3-dihydroxy-1-(4-hydroxyphenyl)butan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O9/c1-13(30)20(27-22(34)18-5-4-10-28(18)14(2)31)23(35)25-17(12-29)21(33)26-19(24(3,36)37)11-15-6-8-16(32)9-7-15/h6-9,13,17-20,29-30,32,36-37H,4-5,10-12H2,1-3H3,(H,25,35)(H,26,33)(H,27,34)/t13-,17+,18+,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOKMHRJZDYBFO-OZBNKPLUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)C2CCCN2C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(C)(O)O)NC(=O)[C@@H]2CCCN2C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3317430.png)




![4-[2-(2,4-DiMethylphenylsulfanyl)phenyl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B3317472.png)




![4-[(Ethylamino)methyl]benzoic acid](/img/structure/B3317508.png)

